N-(3-chloro-2,6-dimethoxybenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea
Description
N-(3-chloro-2,6-dimethoxybenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea is a urea derivative featuring a benzoyl group substituted with chlorine and methoxy groups at the 3-, 2-, and 6-positions, coupled with a pentafluorophenyl moiety. Safety data highlight its hazards, including environmental toxicity and risks of skin/eye irritation, necessitating stringent storage conditions (dry, ventilated, sealed containers) .
Properties
IUPAC Name |
3-chloro-2,6-dimethoxy-N-[(2,3,4,5,6-pentafluorophenyl)carbamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF5N2O4/c1-27-6-4-3-5(17)14(28-2)7(6)15(25)24-16(26)23-13-11(21)9(19)8(18)10(20)12(13)22/h3-4H,1-2H3,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYOLWIRUJKUBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)OC)C(=O)NC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF5N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2,6-dimethoxybenzoyl)-N’-(2,3,4,5,6-pentafluorophenyl)urea typically involves the reaction of 3-chloro-2,6-dimethoxybenzoic acid with pentafluoroaniline in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2,6-dimethoxybenzoyl)-N’-(2,3,4,5,6-pentafluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a less reactive compound.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogen-substituted compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(3-chloro-2,6-dimethoxybenzoyl)-N’-(2,3,4,5,6-pentafluorophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to its overall activity.
Comparison with Similar Compounds
Structural Analogs
a) N-(3-Bromo-5-chloro-2,6-dimethoxybenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea
- Structural Differences : Bromine replaces chlorine at the benzoyl 3-position.
- The molecular weight increases from 503.6 g/mol (chloro variant) to 548.0 g/mol (bromo variant) .
- Applications : Both compounds are investigated in biomedical contexts, particularly in signal pathway modulation (e.g., kinase inhibition) .
b) Pesticidal Ureas (e.g., Teflubenzuron, Hexaflumuron)
- Structural Differences : Teflubenzuron (C₁₄H₈ClF₆N₂O₂) features a difluorobenzamide group, while hexaflumuron includes a tetrafluoroethoxy substituent. Both lack the dimethoxybenzoyl moiety.
- Impact: The pentafluorophenyl group in the target compound may enhance metabolic resistance compared to mono- or di-fluorinated analogs, extending environmental persistence .
c) Batabulin (Sulfonamide Analogs)
- Structural Differences : Batabulin replaces the urea linkage with a sulfonamide group but retains the pentafluorophenyl moiety.
- Impact : Sulfonamides generally exhibit different hydrogen-bonding capacities and pharmacokinetic profiles compared to ureas, influencing target specificity (e.g., tubulin binding in cancer therapies) .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) |
|---|---|---|---|
| N-(3-chloro-2,6-dimethoxybenzoyl)-N'-(pentafluorophenyl)urea | 503.6 | Cl, OCH₃, F₅ | ~3.8 |
| N-(3-bromo-5-chloro-2,6-dimethoxybenzoyl)-N'-(pentafluorophenyl)urea | 548.0 | Br, Cl, OCH₃, F₅ | ~4.2 |
| Teflubenzuron | 382.7 | Cl, F₆ | ~4.5 |
| Batabulin | 371.25 | F₆, SO₂, OCH₃ | ~3.1 |
Notes:
- The dimethoxy groups in the target compound improve solubility relative to fully halogenated analogs.
- Higher fluorine content correlates with increased lipophilicity (LogP), enhancing membrane permeability but raising environmental bioaccumulation risks .
Biological Activity
N-(3-chloro-2,6-dimethoxybenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea is a synthetic organic compound classified as a urea derivative. Its unique structure incorporates a chloro group and multiple fluorine atoms, making it of interest in medicinal chemistry and other scientific fields. The compound has the molecular formula and a molecular weight of 503.6 g/mol .
Synthesis
The synthesis typically involves the reaction of 3-chloro-2,6-dimethoxybenzoic acid with pentafluoroaniline in the presence of coupling agents such as carbodiimides. The process is conducted in organic solvents like dichloromethane or dimethylformamide under controlled temperatures .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of functional groups allows for diverse interactions such as hydrogen bonding and hydrophobic interactions. This compound may inhibit or activate specific biological pathways by binding to enzymes or receptors .
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, a study evaluated the antitumor effects of various derivatives on human lung cancer cell lines (A549, HCC827, and NCI-H358) using 2D and 3D culture methods. Results showed that certain compounds effectively inhibited cell proliferation . While specific data on this compound is limited, its structural analogs suggest potential effectiveness against tumors.
Antimicrobial Activity
In addition to antitumor properties, similar urea derivatives have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The evaluation often involves broth microdilution testing according to CLSI guidelines . The unique electronic properties imparted by the pentafluorophenyl group may enhance the compound's interaction with microbial targets.
Comparative Analysis
| Compound | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| N-(3-chloro-2,6-dimethoxybenzoyl)-N'-(phenyl)urea | C15H14ClN2O4 | Moderate antitumor activity | Basic urea derivative |
| N-(3-chloro-2,6-dimethoxybenzoyl)-N'-(4-fluorophenyl)urea | C16H14ClF1N2O4 | High antitumor activity | Enhanced fluorination |
| This compound | C16H10ClF5N2O4 | Potentially high antitumor and antimicrobial activity | Unique pentafluorophenyl group |
Case Studies
- Antitumor Efficacy in Cell Lines : A study demonstrated that compounds similar to this compound showed IC50 values indicating effective inhibition of cell proliferation in 2D assays compared to 3D models. For example:
- Antimicrobial Testing : Various urea derivatives were tested against Escherichia coli and Staphylococcus aureus, showing promising results that could be extrapolated to predict the antimicrobial potential of this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
